molecular formula C13H10ClNO2S B14015498 4-(4-Amino-3-chlorophenylthio)benzoic acid

4-(4-Amino-3-chlorophenylthio)benzoic acid

Cat. No.: B14015498
M. Wt: 279.74 g/mol
InChI Key: SLGOUTYQHVUOAM-UHFFFAOYSA-N
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Description

4-(4-Amino-3-chlorophenylthio)benzoic acid is a benzoic acid derivative with the molecular formula C13H10ClNO2S and a molecular weight of 279.74 g/mol . Its structure features a thioether linkage connecting a chlorinated aniline ring to the benzoic acid core. This compound is provided for research use and is not intended for diagnostic or therapeutic applications. Benzoic acid derivatives are of significant interest in medicinal chemistry research. A scientific study identified several benzoic acid derivatives as novel inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel considered a potential target for pain treatment . This suggests a potential research application for this class of compounds in developing new molecular tools for neuropharmacology and channelopathy studies . The product is characterized by a purity specification of not less than 97% . Researchers are advised to consult the safety data sheet prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

4-(4-amino-3-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H10ClNO2S/c14-11-7-10(5-6-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

SLGOUTYQHVUOAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Lithium Salt Coupling Method (Preferred)

  • Reagents: Lithium 2-chlorobenzoate and lithium 4-amino-3-chlorothiophenoxide.
  • Reaction Conditions:
    • Temperature: 140–220 °C (preferably 170–200 °C).
    • Solvent: Can be performed neat (melt) or in aprotic solvents such as toluene, chlorobenzene, dimethylformamide, or dimethyl sulfoxide.
    • Reaction Time: Approximately 7–8 hours.
  • Work-up: After reaction, the mixture is cooled and diluted with water. The pH is adjusted to acidic (pH 2) to precipitate the product, which is then filtered, washed, and dried.
  • Advantages:
    • Avoids expensive catalysts like copper or sodium iodide.
    • Environmentally friendlier with less waste.
    • High yields (~95% theoretical yield reported for similar 2-arylthiobenzoic acids).
Parameter Condition/Value
Temperature 170–200 °C
Reaction time 7–8 hours
Solvent options Toluene, chlorobenzene, DMF, DMSO, or melt
Yield Up to 95% (theoretical)
pH for precipitation 2 (acidified with HCl)

This method is based on the reaction of lithium salts of chlorobenzoic acid and thiophenol derivatives, which avoids the use of costly catalysts and minimizes by-products, making it economically and ecologically advantageous.

Ullmann-Type Coupling

  • Reagents: 2-iodobenzoic acid or 2-chlorobenzoic acid with 4-amino-3-chlorothiophenol.
  • Catalysts: Copper or copper iodide.
  • Solvents: Nitrobenzene or potassium hydroxide solution.
  • Drawbacks:
    • Use of expensive 2-iodobenzoic acid.
    • Copper catalysts lead to by-products and lower yields.
    • Environmental concerns due to metal catalyst residues.

This method is less preferred due to cost and environmental impact.

Summary Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Conditions Advantages Disadvantages Yield (%)
Lithium Salt Coupling Lithium 2-chlorobenzoate + lithium 4-amino-3-chlorothiophenoxide 170–200 °C, aprotic solvent or melt, no catalyst High yield, eco-friendly, cost-effective Requires high temperature and long reaction time ~95
Ullmann Coupling 2-iodobenzoic acid + 4-amino-3-chlorothiophenol Copper/copper iodide catalyst, nitrobenzene solvent Established method Expensive reagents, metal catalyst by-products Variable, lower
4-Amino-3-chlorophenol synthesis Sulfanilic acid → diazotization + coupling + reduction Multi-temperature microchannel reactor High purity, safe, green process Multi-step process 82.11

Research Findings and Notes

  • The microchannel reactor technique for synthesizing 4-amino-3-chlorophenol is a breakthrough in terms of reaction control, safety, and environmental impact, which directly benefits the preparation of the target compound by providing a high-purity intermediate.
  • The lithium salt coupling method is a recent improvement over older Ullmann-type reactions, offering economic and ecological advantages by avoiding expensive catalysts and reducing waste.
  • Solvent choice in the coupling reaction is flexible, with aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide enhancing reaction rates and yields.
  • The reaction temperature range (140–220 °C) is critical for optimal conversion and product purity.
  • Acidification to pH 2 for product precipitation is a standard step for isolating the arylthiobenzoic acid derivative.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-chlorophenylthio)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Amino-3-chlorophenylthio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-chlorophenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Amino-3-chlorobenzoic Acid (CAS: 2486-71-7)

  • Structure: Lacks the phenylthio group but retains the 4-amino and 3-chloro substituents on the benzoic acid backbone.
  • Properties : Melting point: ~210–215°C (similar to its 2-chloro isomer, CAS: 2457-76-3) .

3-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-4-methylbenzoic Acid (CAS: 461397-40-0)

  • Structure: Features a carbamothioylamino group and a methyl substituent, with additional dichlorophenoxy and acetyl moieties.
  • Comparison : The thio-containing carbamothioyl group introduces steric bulk and enhanced hydrogen-bonding capacity, differing from the simpler phenylthio group in the target compound. This may alter binding affinities in enzyme inhibition studies .

4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic Acid (CAS: 532415-85-3)

  • Structure : Contains a naphthalene-substituted carbamothioyl group.
  • Properties : Molecular weight: 384.84 g/mol; higher hydrophobicity due to the naphthalene group.
  • Comparison : The extended aromatic system in this compound likely enhances π-π stacking interactions, a feature absent in the target compound’s phenylthio group .

Research Implications and Gaps

  • Physicochemical Data: Melting points, solubility, and stability data for 4-(4-Amino-3-chlorophenylthio)benzoic acid are absent in the provided evidence, necessitating experimental characterization.
  • Synthetic Optimization: Comparative analysis of yields and purities between triazine-, azetidinone-, and thioether-based routes could guide scalable synthesis .

Biological Activity

4-(4-Amino-3-chlorophenylthio)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a chlorophenylthio moiety, which may contribute to its diverse biological effects. This article explores its biological activity, including antimicrobial, antifungal, and other therapeutic potentials, supported by various studies and data.

PropertyValue
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C13H10ClN2O2S
Molecular Weight 292.75 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Strains : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum biofilm eradication concentration (MBEC) was found to be 125 µg/mL for these strains .
  • Fungal Strains : Notably, it also showed antifungal effects against Candida albicans, with similar MBEC values .

The mechanism through which this compound exerts its biological effects may involve interaction with cellular targets, potentially disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms. The presence of the chlorophenylthio group is hypothesized to enhance its reactivity and binding affinity to bacterial enzymes .

Cytotoxicity and Safety Profile

In studies assessing cytotoxicity, this compound displayed lower toxicity compared to other benzoic acid derivatives. This suggests a favorable safety profile for further development in pharmaceutical applications .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound had a higher potency than several tested analogs, particularly in inhibiting biofilm formation in Staphylococcus aureus .

In Silico Studies

In silico docking studies have suggested that this compound can effectively bind to key microbial enzymes such as those involved in cell wall synthesis. These findings provide a molecular basis for its observed biological activities and support further exploration as a lead compound in drug development .

Q & A

Q. What are the recommended synthetic routes for 4-(4-amino-3-chlorophenylthio)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 4-amino-3-chlorothiophenol derivative with a benzoic acid scaffold via nucleophilic aromatic substitution or thioether formation. Key steps include:

  • Protection of the amino group : Use tert-butyloxycarbonyl (Boc) or acetyl groups to prevent side reactions during coupling .
  • Thiol activation : Employ disulfide intermediates or metal catalysts (e.g., CuI) to enhance reactivity .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility, while elevated temperatures (45–80°C) accelerate reaction rates .
  • Yield improvement : Monitor reaction progress via TLC (hexane/EtOH systems) and purify using column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to resolve aromatic protons (δ 6.9–8.0 ppm) and confirm thioether linkage (C-S bond at ~120–130 ppm in 13C NMR) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C13H11ClN2O2S).
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated for related chlorobenzoic acids .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in methanol (10–20 mg/mL), and sparingly in water (<1 mg/mL). Adjust pH with NaOH for aqueous solutions .
  • Stability : Store at −20°C under inert gas (N2/Ar) to prevent oxidation of the thioether group. Avoid prolonged exposure to light .

Q. How should researchers handle this compound safely?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste per GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., overlapping NMR signals)?

  • Orthogonal techniques : Combine 2D NMR (COSY, HSQC) to deconvolute overlapping aromatic signals .
  • Isotopic labeling : Use deuterated analogs to track specific protons.
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Palladium catalysis : Explore Suzuki-Miyaura couplings with aryl boronic acids to functionalize the benzoic acid moiety .
  • Thioether oxidation : Investigate controlled oxidation to sulfone derivatives using mCPBA or H2O2 .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Substitution patterns : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups (NO2, CF3) on the phenyl ring to modulate electronic effects .
  • Bioisosteres : Replace the thioether with sulfoxide/sulfone groups and compare biological activity .
  • In silico screening : Perform docking studies (AutoDock, Schrödinger) to predict binding affinity for targets like tyrosine kinases or COX-2 .

Q. What experimental approaches address contradictions in biological activity data?

  • Dose-response assays : Use Hill plots to validate EC50/IC50 values across multiple cell lines (e.g., HEK293, HepG2) .
  • Off-target profiling : Screen against a panel of receptors/enzymes (e.g., CYP450 isoforms) to identify selectivity issues .
  • Metabolite analysis : Employ LC-MS to detect degradation products that may confound activity results .

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